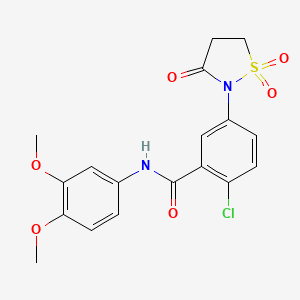

2-chloro-N-(3,4-dimethoxyphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Beschreibung

This compound is a benzamide derivative featuring a 3,4-dimethoxyphenyl group attached to the amide nitrogen and a 1,1,3-trioxo-1λ⁶,2-thiazolidine moiety at the 5-position of the benzamide core. The structural complexity of this molecule arises from the integration of a sulfonamide-like thiazolidine ring (with three oxygen substituents) and electron-rich aromatic substituents. Such modifications are often designed to enhance biological activity, particularly in targeting enzymes or receptors involved in inflammatory or metabolic pathways . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related benzamide-thiazolidine hybrids (e.g., nitazoxanide derivatives) are known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a critical enzyme in anaerobic metabolism .

Eigenschaften

IUPAC Name |

2-chloro-N-(3,4-dimethoxyphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O6S/c1-26-15-6-3-11(9-16(15)27-2)20-18(23)13-10-12(4-5-14(13)19)21-17(22)7-8-28(21,24)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBLRYHUEUQOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The target compound shares key structural motifs with several benzamide and thiazolidine derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural Features of Analogous Compounds

Key Observations :

- The 3,4-dimethoxyphenyl group is shared with Rip-B , but its attachment via a direct N-linker (vs. ethylamine in Rip-B) may influence steric and electronic interactions.

- Stereochemical variations (e.g., Z-configuration in ) highlight the importance of substituent orientation for biological activity.

Key Observations :

- Carbodiimide-mediated couplings (e.g., EDC/HOBt in ) are common for amide bond formation but may require optimization for sterically hindered substrates.

- Solvent choice (e.g., pyridine in , DMF in ) affects reaction efficiency and byproduct formation.

- Yields for thiazolidine-containing compounds range widely (60–85%), influenced by substituent complexity and purification methods.

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Table 3: Physicochemical Data of Analogous Compounds

Key Observations :

- Methoxy groups (δ ~3.8 ppm in 1H NMR) and aromatic protons (δ 6.7–8.2 ppm) are consistent across dimethoxyphenyl-containing analogs .

- Carbonyl stretches in IR (e.g., ~1680 cm⁻¹ for amides ) are critical for confirming functional groups.

- The trioxo-thiazolidine in the target compound would likely exhibit distinct 13C NMR signals for sulfonyl groups (δ ~40-60 ppm) and amide carbonyls (δ ~165-175 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.